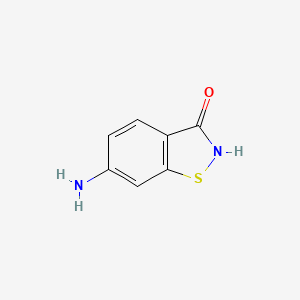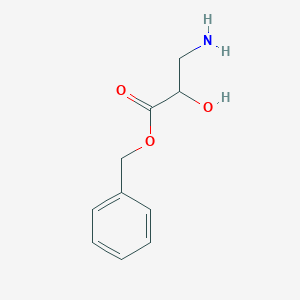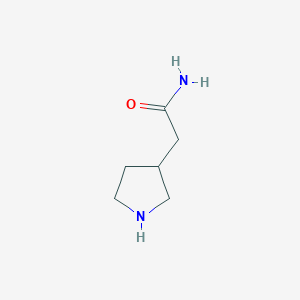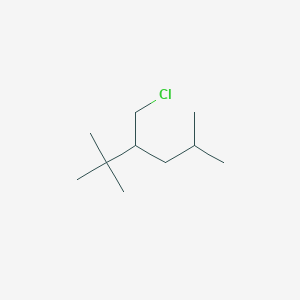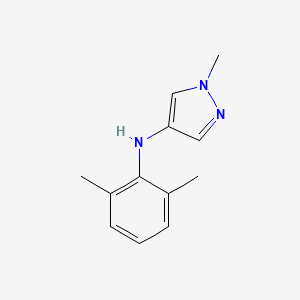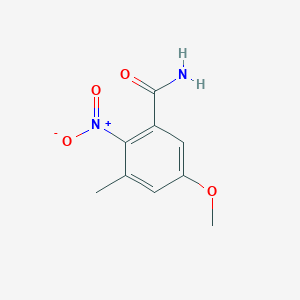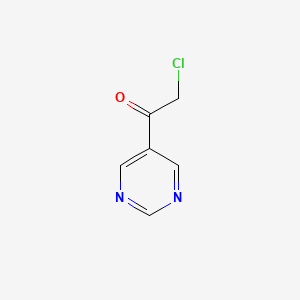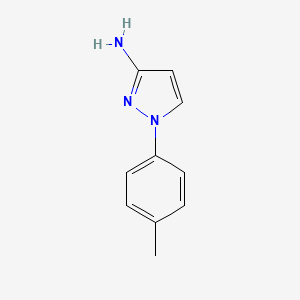
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H14FNOS It is characterized by the presence of a fluorine atom, a thiomorpholine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol typically involves the reaction of thiomorpholine with a fluorinated epoxide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and thiomorpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(thiomorpholin-4-yl)propan-2-ol: This compound has three fluorine atoms instead of one, which can significantly alter its chemical properties and reactivity.
2-Fluoro-3-(thiomorpholin-4-yl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which can affect its biological activity and applications.
Uniqueness
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol is unique due to its specific combination of a fluorine atom, a thiomorpholine ring, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14FNOS |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-fluoro-3-thiomorpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C7H14FNOS/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2 |
InChI Key |
MMNGGOOIVRDPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Aminomethyl)-1,1-dioxo-1lambda6-thian-4-yl]aceticacid](/img/structure/B13245987.png)
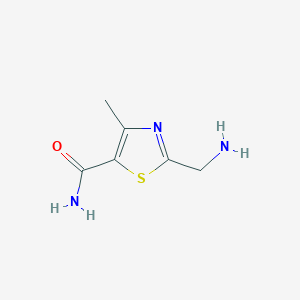
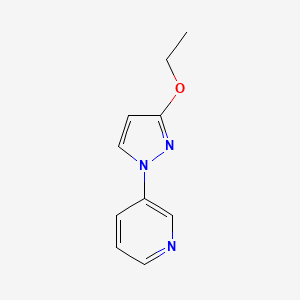
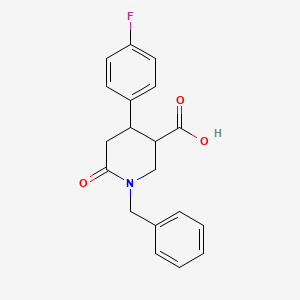
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
![N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13246019.png)
